molecular formula C21H15ClN2O3 B2934398 4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922000-53-1

4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2934398
CAS No.: 922000-53-1
M. Wt: 378.81
InChI Key: SJJRIPZTYZDYMI-UHFFFAOYSA-N
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Description

4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a high-purity chemical compound supplied for research applications. With the molecular formula C21H14ClN2O3 and a molecular weight of 377.81 g/mol, this dibenzo[b,f][1,4]oxazepine derivative is designed for investigative purposes only. This compound is structurally characterized by a dibenzo[b,f][1,4]oxazepine core, a tricyclic system featuring two benzene rings fused to a seven-membered oxazepine ring containing both nitrogen and oxygen heteroatoms . The core structure is substituted with a methyl group at the 10-position and an oxo group at the 11-position, while the 2-position is functionalized with a 4-chlorobenzamide group via a secondary amine linkage. Dibenzo[b,f][1,4]oxazepine derivatives have demonstrated significant research value in medicinal chemistry and drug discovery, particularly as modulators of various biological targets . Structurally similar analogs have been investigated as potent inhibitors of histone deacetylase (HDAC) enzymes, which are attractive targets for epigenetic research and therapeutic development . Furthermore, research indicates that the specific substitution pattern on the tricyclic core, particularly the position of chlorine and other substituents, can significantly influence receptor affinity and selectivity . Compounds within this class have shown binding affinity for various G Protein-Coupled Receptors (GPCRs), including histamine receptors (H1R) and serotonin receptors (5-HT2AR) . The presence of the 4-chlorobenzamide moiety in this specific compound suggests potential for targeted protein interactions, making it a valuable chemical tool for probing biochemical pathways and structure-activity relationships. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-24-17-4-2-3-5-19(17)27-18-11-10-15(12-16(18)21(24)26)23-20(25)13-6-8-14(22)9-7-13/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJRIPZTYZDYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as o-aminobenzophenone derivatives.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Benzamide Moiety: This step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets The compound may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Melting Point : 256–257 °C .
  • HRMS (ESI) : m/z 379.0844 [M+H+] (calculated: 379.0844) .
  • LCMS : Retention time (tR) = 3.08 min (99.9% purity) .
  • NMR Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (dd, J = 7.7, 1.6 Hz, 1H), 3.61 (s, 3H, N-CH₃) .
    • ¹³C NMR (125 MHz, DMSO-d₆): δ 165.3 (C=O), 36.2 (N-CH₃) .

The compound exhibits potent antigiardial activity, though detailed pharmacological data remain proprietary .

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Group

The benzamide moiety significantly influences physicochemical properties. Key analogs include:

Compound Name Substituent on Benzamide Molecular Weight HRMS [M+H+] LCMS tR (min) Source
4-Chloro-N-(10-methyl-11-oxo-...benzamide (target) 4-Cl 379.8 379.0844 3.08
N-(10-Ethyl-11-oxo-...-2-yl)-4-methylbenzamide 4-CH₃ 372.4 N/A N/A
N-(10-Ethyl-11-oxo-...-2-yl)-2-(trifluoromethyl)benzamide 2-CF₃ 426.4 N/A N/A
2-Chloro-N-(11-oxo-...-2-yl)benzamide 2-Cl 364.8 N/A N/A

Key Observations :

  • The 4-Cl substituent (target compound) reduces polarity compared to 2-CF₃ or 2-Cl analogs, as evidenced by shorter LCMS retention times .
  • Methyl or trifluoromethyl groups increase molecular weight but may enhance lipophilicity .

Core Heterocycle Variations: Oxazepine vs. Thiazepine

Replacing the oxygen atom in the oxazepine core with sulfur yields thiazepine analogs, altering electronic and steric properties:

Compound Name Core Heterocycle Molecular Weight HRMS [M+H+] LCMS tR (min) Source
Target compound Oxazepine 379.8 379.0844 3.08
N-(4-Methoxybenzyl)-10-methyl-...thiazepine-8-carboxamide 5-oxide Thiazepine 421.1 421.1217 4.97
10-Ethyl-N-(4-methoxyphenyl)-...thiazepine-8-carboxamide 5-oxide Thiazepine 421.0 421.1215 5.27

Key Observations :

  • Thiazepine derivatives generally exhibit higher molecular weights and longer LCMS retention times due to sulfur’s polarizability .
  • Sulfur substitution may enhance metabolic stability but reduce solubility .

Alkyl Substituents on the Oxazepine/Thiazepine Ring

The 10-position substituent (methyl vs. ethyl) impacts steric bulk and pharmacokinetics:

Compound Name 10-Substituent Molecular Weight Melting Point (°C) Source
Target compound CH₃ 379.8 256–257
N-(10-Ethyl-11-oxo-...oxazepin-2-yl)-4-methylbenzamide C₂H₅ 372.4 N/A
11-Oxo-10-propyl-...thiazepine-8-carboxylic acid C₃H₇ N/A N/A

Key Observations :

  • Methyl substituents (target compound) offer a balance between stability and synthetic feasibility .

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis (96% yield) outperforms analogs like 8e (57% yield for 4-Cl substitution) .
  • Structural Insights : The 4-Cl benzamide group optimizes antigiardial activity compared to sulfonamide derivatives (e.g., ’s methanesulfonamide analog) .
  • Analytical Trends : HRMS and LCMS data correlate with substituent electronegativity, aiding purity assessment .

Biological Activity

4-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepins. This compound has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. Its unique structural features may confer significant pharmacological properties, making it a candidate for further research and development.

Structural Characteristics

The molecular formula for this compound is C21H18ClN2O4C_{21}H_{18}ClN_{2}O_{4} with a molecular weight of approximately 428.9 g/mol. The structure includes a dibenzo[b,f][1,4]oxazepin framework, which is known for its diverse biological activities. The presence of the chlorine atom and carbonyl group enhances its reactivity and potential interactions with biological targets.

Preliminary studies suggest that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Enzyme Inhibition : These compounds can inhibit specific enzymes involved in cellular processes, leading to reduced proliferation and survival of cancer cells.
  • Receptor Antagonism : They may interact with various receptors, modulating signaling pathways critical for cell function.

In vitro studies have indicated that related sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines, including HCT-116 and HeLa cells, with IC50 values often in the micromolar range.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Details
Cytotoxicity Significant effects against cancer cell lines (e.g., HCT-116, HeLa) with micromolar IC50 values.
Antimicrobial Activity Potential interactions with microbial targets; further studies required to establish efficacy.
Enzyme Interaction Inhibition of key enzymes involved in cancer cell proliferation.

Case Studies and Research Findings

Research on related compounds has provided insights into the biological potential of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that derivatives with similar structures significantly inhibited the growth of various cancer cell lines by targeting specific metabolic pathways.
  • Enzyme Inhibition Assays : In enzyme assays, related compounds have shown promising results in inhibiting enzymes linked to tumor growth and survival pathways.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicate moderate solubility in organic solvents and stability under standard laboratory conditions, suggesting potential for further development as therapeutic agents.

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